PSS-Allyl-Heptaisobutyl substituted

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Importance of Further Research

- Characterization: Detailed analysis of the material's physical and chemical properties, such as thermal stability, solubility, and reactivity of the allyl group.

- Material Development: Exploring the use of PSS-Allyl-Heptaisobutyl substituted for modification of polymers or creation of new materials with desired functionalities.

- Synthetic Applications: Investigating the potential of PSS-Allyl-Heptaisobutyl substituted as a reactant or intermediate in organic synthesis.

PSS-Allyl-Heptaisobutyl substituted is a complex chemical compound characterized by the molecular formula . This compound features a unique structure that includes multiple isobutyl groups, which contribute to its distinctive properties and functionalities. It is primarily recognized for its role in various scientific research applications due to its ability to interact with biological systems and materials.

The compound's structure consists of a polysiloxane backbone with allyl and heptaisobutyl substitutions. This configuration not only enhances its solubility in organic solvents but also provides it with a degree of flexibility, making it suitable for a range of applications in materials science and biochemistry .

As PSS-Allyl-Heptaisobutyl substituted is primarily used as a starting material for further modifications, a specific mechanism of action is not applicable. Its functionalities can influence the properties of materials it's incorporated into. For example, the allyl group might participate in crosslinking reactions, leading to stronger and more stable materials.

There is no documented safety information readily available for PSS-Allyl-Heptaisobutyl substituted. As a general precaution for handling chemicals, it is advisable to wear gloves and safety glasses when working with this compound.

Future Research Directions

PSS-Allyl-Heptaisobutyl substituted holds promise for various applications due to its unique structure and functionalities. Here are some potential areas for future research:

- Development of novel materials with improved properties by incorporating PSS-Allyl-Heptaisobutyl substituted into polymers or composites [].

- Utilizing the allyl group for controlled surface modifications or creation of functional coatings.

- Investigating the potential biological applications of PSS-Allyl-Heptaisobutyl substituted, considering its biocompatibility and reactivity.

- Allylic Substitution Reactions: The presence of the allyl group allows for nucleophilic attacks, leading to various substitution products.

- Crosslinking Reactions: Due to the siloxane portions, this compound can form crosslinked networks when exposed to catalysts or heat, which is crucial in polymer chemistry.

- Hydrolysis: The siloxane bonds can undergo hydrolysis under acidic or basic conditions, potentially modifying the compound's properties.

These reactions are essential for tailoring the compound's characteristics for specific applications in research and industry .

Research indicates that PSS-Allyl-Heptaisobutyl substituted exhibits biological activity, particularly in the realm of drug delivery systems and biocompatible materials. Its unique structure allows it to interact favorably with cellular membranes, making it a candidate for:

- Drug Encapsulation: The compound can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.

- Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties, although further research is required to elucidate the mechanisms involved.

- Cellular Interaction: Its ability to modify surface properties makes it useful in creating biocompatible coatings for medical devices .

The synthesis of PSS-Allyl-Heptaisobutyl substituted typically involves several steps:

- Preparation of Siloxane Backbone: Starting from silanes or siloxanes, a polysiloxane backbone is synthesized through condensation reactions.

- Allylation: The introduction of allyl groups can be achieved through allylic halide reactions or via nucleophilic substitution on activated siloxane sites.

- Substitution with Isobutyl Groups: The heptaisobutyl substitution is performed using Grignard reagents or direct alkylation methods.

Each step requires careful control of reaction conditions to ensure high yields and purity of the final product.

PSS-Allyl-Heptaisobutyl substituted finds applications across various fields:

- Materials Science: Used as a precursor for silicone-based polymers and elastomers.

- Biomedical Engineering: Employed in drug delivery systems and as a coating material for implants due to its biocompatibility.

- Surface Modification: Utilized in modifying surfaces for enhanced adhesion properties in coatings and adhesives.

These applications leverage its unique chemical structure and properties, making it a versatile compound in both industrial and research settings .

Interaction studies involving PSS-Allyl-Heptaisobutyl substituted focus on its compatibility with biological systems and materials. Key areas include:

- Cellular Uptake Studies: Investigating how well the compound penetrates cell membranes and its effects on cell viability.

- Protein Binding Assays: Understanding how the compound interacts with proteins, which is crucial for drug delivery applications.

- Material Compatibility Tests: Assessing how the compound interacts with various substrates, especially in coating applications.

These studies are vital for determining the practical uses of PSS-Allyl-Heptaisobutyl substituted in real-world scenarios .

PSS-Allyl-Heptaisobutyl substituted shares similarities with other compounds but stands out due to its unique combination of functional groups. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Poly(dimethylsiloxane) | Common silicone polymer; lacks allyl groups | |

| Poly(ethylene glycol) | Water-soluble; used in drug formulations | |

| Polyvinyl alcohol | Biodegradable; lacks siloxane backbone |

PSS-Allyl-Heptaisobutyl substituted is unique due to its polysiloxane structure combined with multiple isobutyl groups and an allylic functionality, which enhance its solubility and reactivity compared to these other compounds .

This comprehensive overview highlights the significance of PSS-Allyl-Heptaisobutyl substituted in scientific research and its potential applications across various fields. Further studies will continue to elucidate its properties and expand its utility.

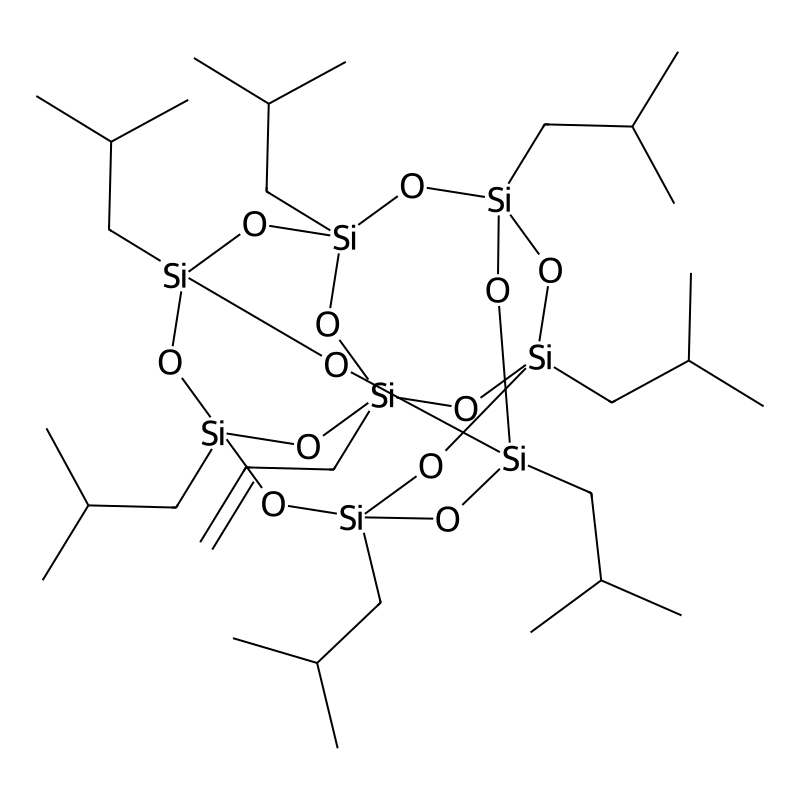

Polyhedral oligomeric silsesquioxanes (polyhedral oligomeric silsesquioxanes) are hybrid nanomaterials characterized by a silica cage core (Si-O-Si framework) surrounded by organic substituents. The compound in focus, referred to as polyhedral oligomeric silsesquioxane with allyl and heptaisobutyl substituents (commonly abbreviated as PSS-Allyl-Heptaisobutyl substituted), belongs to the monofunctionalized silsesquioxane category. Its structure comprises an octahedral silsesquioxane cage with seven isobutyl groups and one allyl group attached to silicon atoms.

This classification is distinct from other silsesquioxane variants, such as fully condensed octasilsesquioxanes or ladder-like polymers. The allyl group introduces reactivity for further functionalization, while the isobutyl groups enhance solubility and steric stabilization.

Historical Development and Discovery

The synthesis of monofunctionalized silsesquioxanes emerged from advancements in hybrid material chemistry. Early methods involved hydrolysis-condensation of trichlorosilanes, followed by post-functionalization. For allyl-heptaisobutyl silsesquioxane, key developments include:

- Sequential condensation: Corner-opened silsesquioxane precursors were reacted with dichloromethylvinylsilane and chlorodimethylsilane to introduce allyl and isobutyl groups.

- Hydrosilylation: Platinum-catalyzed reactions enabled precise attachment of organic groups to the silsesquioxane core.

These methods, refined in the 2000s, enabled controlled synthesis of monofunctionalized derivatives for tailored material applications.

Significance in Materials Science and Nanotechnology

The compound’s dual functionality makes it critical for:

Applications span polymer composites, nanocomposites, and catalytic supports, leveraging its hybrid inorganic-organic architecture.

PSS-Allyl-Heptaisobutyl substituted represents a specific variant of polyhedral oligomeric silsesquioxane with the molecular formula C31H68O12Si8 [1] [2] [3]. This chemical composition reflects the complete T8 cage structure characteristic of fully condensed silsesquioxanes, where eight silicon atoms form the vertices of a three-dimensional polyhedral framework. The molecular weight of 857.55 grams per mole [1] [2] positions this compound within the range typical for octameric silsesquioxane derivatives.

The chemical structure follows the general silsesquioxane formula [RSiO3/2]n, where n equals 8 for the cubic cage configuration [4] [5]. In this specific compound, seven silicon vertices are substituted with isobutyl groups (2-methylpropyl), while one vertex carries an allyl functional group (prop-2-en-1-yl) [1] [2]. This asymmetric substitution pattern creates a unique hybrid organic-inorganic nanostructure that combines the thermal stability and rigidity of the siloxane core with the reactivity of the pendant organic groups.

The InChI key PSHVSOPQXBHADK-UHFFFAOYSA-N [1] [6] provides a unique identifier for this specific substitution pattern, distinguishing it from other POSS derivatives with different organic substituents. The melting point range of 231-236°C [1] indicates substantial thermal stability, characteristic of the robust silicon-oxygen framework that forms the structural backbone of the molecule.

Three-Dimensional Cage Architecture

Silicon-Oxygen Framework

The silicon-oxygen framework of PSS-Allyl-Heptaisobutyl substituted adopts the characteristic T8 cubic cage structure common to polyhedral oligomeric silsesquioxanes [4] [5]. This three-dimensional arrangement consists of eight silicon atoms positioned at the vertices of a distorted cube, with each silicon atom covalently bonded to three oxygen atoms that form bridging connections to adjacent silicon centers [7] [8].

The framework exhibits typical silsesquioxane bond parameters, with Si-O-Si bond angles ranging from 145-152° [4] [9], representing a deviation from the ideal tetrahedral angle due to the constraints imposed by the cage geometry. The O-Si-O bond angles fall within the range of 107-112° [4] [9], maintaining tetrahedral coordination around each silicon center while accommodating the cage strain. Individual Si-O bond lengths typically measure between 1.55-1.65 Å [4] [9], shorter than conventional silicate bonds due to partial double bond character arising from d-orbital participation.

The cage architecture displays remarkable structural rigidity, with an inner Si-Si diameter of approximately 5.4 Å and an overall diameter of approximately 15 Å when considering the organic substituents [7] [8]. This dimensional constraint creates a well-defined internal cavity while providing a platform for organic functionalization at each silicon vertex.

Spatial Arrangement of Functional Groups

The spatial arrangement of functional groups in PSS-Allyl-Heptaisobutyl substituted reflects the asymmetric substitution pattern that characterizes this particular POSS derivative [10] [11]. Seven isobutyl groups occupy seven of the eight available silicon vertices, while a single allyl group occupies the remaining position, creating a controlled asymmetric environment around the siloxane core.

The isobutyl substituents extend radially outward from their respective silicon vertices, adopting conformations that minimize steric interactions between adjacent groups [12] [13]. Each isobutyl group consists of a methylene spacer connected to a branched propyl unit, providing both flexibility and steric bulk that influences the overall molecular packing and solubility characteristics.

The single allyl functional group introduces a reactive vinyl terminus that can participate in various chemical transformations while maintaining the overall cage integrity [14] [15]. The spatial positioning of this reactive group relative to the seven inert isobutyl substituents creates opportunities for selective functionalization and polymer incorporation without compromising the structural stability of the siloxane framework.

Asymmetric Structure Considerations

The asymmetric substitution pattern in PSS-Allyl-Heptaisobutyl substituted generates unique structural features that distinguish it from symmetrically substituted POSS derivatives [10] [11]. The presence of seven identical isobutyl groups and one distinct allyl group creates a molecular environment with reduced symmetry compared to fully symmetric octaisobutyl or octaallyl analogues.

This asymmetric arrangement influences both the electronic properties and the spatial distribution of reactive sites within the molecule [13] [10]. The single allyl group can function as a focal point for chemical modification while the seven isobutyl groups provide a hydrophobic corona that affects solubility and intermolecular interactions. The asymmetric nature also impacts the molecular dynamics and rotational freedom of the individual substituents, potentially creating preferred orientations during crystallization or self-assembly processes.

The structural asymmetry extends to the charge distribution within the molecule, as the different electronic properties of allyl and isobutyl groups create subtle variations in the electron density around the cage vertices [13]. These electronic asymmetries can influence spectroscopic properties and reactivity patterns, making the compound particularly suitable for applications requiring controlled functionalization or selective binding interactions.

Spectroscopic Characterization

FT-IR Spectroscopy Analysis

Fourier Transform Infrared spectroscopy provides critical diagnostic information for PSS-Allyl-Heptaisobutyl substituted through characteristic vibrational modes associated with the siloxane framework and organic substituents [16] [17]. The most prominent and diagnostic spectroscopic features appear in the silicon-oxygen stretching region, where asymmetric Si-O-Si stretching vibrations produce characteristic absorption bands between 1000-1100 cm⁻¹ [16] [18].

The vertical and horizontal stretching vibrations of the Si-O-Si linkages within the cage structure manifest as distinct bands that confirm the three-dimensional polyhedral architecture [16]. Symmetric Si-O-Si stretching modes typically appear around 800-900 cm⁻¹, providing additional confirmation of the cage connectivity [18]. These siloxane-specific bands serve as fingerprint regions for identifying the intact T8 cage structure and distinguishing it from linear or partially condensed silsesquioxane variants.

The organic substituents contribute characteristic absorption features in complementary spectral regions. The allyl functional group exhibits C=C stretching vibrations around 1600-1640 cm⁻¹ and C-H stretching modes in the 3000-3100 cm⁻¹ region [14] [17]. The isobutyl groups display aliphatic C-H stretching vibrations between 2850-2950 cm⁻¹ and methyl deformation modes around 1450-1470 cm⁻¹ [17] [19]. The absence of Si-H stretching bands around 2100-2200 cm⁻¹ confirms complete substitution of all silicon vertices [20] [19].

NMR Spectroscopy (1H, 13C, 29Si)

Nuclear Magnetic Resonance spectroscopy provides detailed structural information about PSS-Allyl-Heptaisobutyl substituted through multiple nuclear environments [14] [20] [18]. Proton NMR spectroscopy reveals distinct resonance patterns corresponding to the different organic substituents attached to the siloxane cage.

The allyl functional group produces characteristic signals including vinyl protons appearing around 5.8-6.0 ppm for the terminal methylene group and approximately 5.9 ppm for the internal vinyl proton [14] [20]. The methylene spacer connecting the allyl group to silicon typically resonates around 1.7 ppm, providing clear identification of the reactive substituent.

The seven isobutyl groups generate a complex but interpretable pattern of resonances. The terminal methyl groups of the isobutyl substituents appear as doublets around 0.8-1.2 ppm, while the methine protons resonate around 1.8-2.0 ppm [14] [20]. The methylene groups connecting the isobutyl substituents to silicon typically appear around 0.6-0.8 ppm, demonstrating the direct attachment to the electronegative silicon centers.

Silicon-29 NMR spectroscopy provides definitive evidence for the T8 cage structure through characteristic chemical shifts around -67 ppm, corresponding to the T³ silicon environments where each silicon is bonded to three bridging oxygen atoms and one organic substituent [19] [18] [21]. The appearance of a single major resonance confirms the structural homogeneity of the silicon environments within the cage framework, while the chemical shift value verifies complete condensation of the silsesquioxane structure.

Carbon-13 NMR spectroscopy complements the structural characterization by providing detailed information about the organic substituent environments. The allyl carbon atoms exhibit characteristic chemical shifts around 115-140 ppm for the vinyl carbons, while the isobutyl carbons appear in the aliphatic region between 20-30 ppm [14] [20].

Mass Spectrometry Profiles

Mass spectrometry analysis of PSS-Allyl-Heptaisobutyl substituted provides molecular weight confirmation and fragmentation pattern information that supports structural assignments [14] [6]. The molecular ion peak appears at m/z 857.5, corresponding to the calculated molecular weight and confirming the intact cage structure with complete organic substitution [3] [6].

Electrospray ionization mass spectrometry typically produces protonated molecular ions [M+H]⁺ at m/z 858.5, while atmospheric pressure chemical ionization can generate both protonated and sodiated adducts [14]. The isotope pattern analysis confirms the presence of eight silicon atoms through the characteristic silicon isotope distribution, providing additional structural verification.

Fragmentation studies reveal characteristic loss patterns associated with the organic substituents. Common fragmentation pathways include loss of isobutyl groups (m/z decreases of 57 mass units) and allyl group elimination (m/z decrease of 41 mass units) [14]. The stability of the silicon-oxygen cage framework typically prevents extensive cage fragmentation under standard ionization conditions, allowing retention of diagnostic cage-related ions that confirm the polyhedral structure.

High-resolution mass spectrometry provides exact mass measurements that confirm the molecular formula C31H68O12Si8 and distinguish this compound from potential isomers or closely related derivatives [14] [6]. The mass accuracy typically achievable with modern instruments allows unambiguous molecular formula assignment and verification of the substitution pattern.

X-ray Crystallographic Analysis

X-ray crystallographic studies of PSS-Allyl-Heptaisobutyl substituted and related POSS derivatives reveal detailed three-dimensional structural parameters that confirm the cage architecture and provide precise geometric information [22] [23] [24]. The crystallographic analysis typically reveals the T8 cubic cage structure with eight silicon atoms positioned at the vertices of a distorted cube, connected through twelve bridging oxygen atoms that form the edges of the polyhedral framework.

Detailed bond length and angle measurements from crystallographic studies confirm the structural parameters predicted from spectroscopic analysis [24] [25]. The Si-O bond lengths typically range from 1.60-1.65 Å, while Si-O-Si bond angles vary between 145-155° depending on the specific substitution pattern and crystal packing effects [24] [25]. The O-Si-O bond angles around each silicon center maintain values close to the tetrahedral ideal of 109.5°, typically ranging from 107-112° [24] [25].

The crystallographic studies reveal important information about the spatial arrangement of organic substituents and their influence on intermolecular packing [24] [12]. The isobutyl groups adopt extended conformations that minimize steric interactions, while the allyl functional group can participate in weak intermolecular interactions that influence crystal packing patterns. The asymmetric substitution pattern often leads to reduced crystal symmetry compared to fully symmetric POSS derivatives.

Thermal parameter analysis from crystallographic refinement provides insights into the molecular dynamics and flexibility of different structural components [25]. The silicon-oxygen cage framework typically exhibits low thermal parameters, confirming its rigid character, while the organic substituents show higher thermal motion that reflects their conformational flexibility.

Advanced Microscopy Techniques

Advanced microscopy techniques provide complementary structural and morphological information about PSS-Allyl-Heptaisobutyl substituted at various length scales [26] [27] [28]. Transmission electron microscopy reveals the molecular-scale organization and self-assembly behavior of POSS derivatives, often showing hexagonal packing arrangements when the molecules crystallize or form ordered assemblies [28].

Scanning electron microscopy provides information about surface morphology and particle size distribution when PSS-Allyl-Heptaisobutyl substituted forms aggregates or is incorporated into composite materials [27] [29] [30]. The typical particle sizes observed range from 50-100 nm for aggregated POSS structures, reflecting the tendency of these hybrid molecules to form ordered assemblies through intermolecular interactions between the organic substituents [29].

Atomic force microscopy enables investigation of surface properties and molecular-scale structure with sub-nanometer resolution [31]. This technique can reveal the three-dimensional structure of individual POSS molecules or small clusters when deposited on appropriate substrates, providing direct visualization of the cage architecture and substituent arrangement.

High-resolution transmission electron microscopy combined with electron diffraction can provide detailed structural information about the crystalline organization of POSS derivatives [28]. The electron diffraction patterns typically reveal the hexagonal packing characteristic of cubic POSS molecules, with lattice parameters that correspond to the molecular dimensions including the extended organic substituents.

Melting Point and Phase Transitions

PSS-Allyl-Heptaisobutyl substituted exhibits a well-defined melting point range of 231-236°C, as determined through experimental measurements [1] [2] [3]. This melting point is characteristic of the crystalline organization of the polyhedral oligomeric silsesquioxane cage structure with its seven isobutyl substituents and one allyl functional group. The relatively high melting point indicates strong intermolecular forces between the rigid silicon-oxygen cage structures, despite the presence of flexible alkyl chains.

The compound demonstrates typical phase transition behavior for substituted silsesquioxanes. Related vinyl-substituted heptaisobutyl compounds show similar phase transition temperatures in the range of 213-219°C [4] [5], suggesting that the allyl substitution has minimal impact on the overall thermal transition characteristics compared to other vinyl-type substituents.

| Property | Value | Reference |

|---|---|---|

| Melting Point | 231-236°C | [1] [2] [3] |

| Phase Transition Range | 213-236°C | [4] [5] [1] |

| Crystalline Structure | Well-defined | [7] |

Solubility Parameters in Various Media

The solubility behavior of PSS-Allyl-Heptaisobutyl substituted is primarily governed by the hydrophobic nature of the seven isobutyl substituents combined with the inorganic silsesquioxane cage. Based on Hansen solubility parameter studies of similar isobutyl-substituted polyhedral oligomeric silsesquioxanes, the compound exhibits a solubility parameter of approximately 14 (J/cm³)^1/2 [8]. This value places it in the category of moderately polar compounds with predominantly hydrophobic character.

The compound demonstrates excellent solubility in organic solvents including tetrahydrofuran, acetone, chloroform, and hexane [9]. However, it shows poor solubility in polar protic solvents such as water and alcohols due to the predominance of hydrophobic isobutyl groups. The single allyl functional group provides limited polar character, insufficient to overcome the overall hydrophobic nature of the molecule.

| Solvent Type | Solubility | Basis |

|---|---|---|

| THF | Excellent | Moderate polarity match |

| Acetone | Good | Polar aprotic compatibility |

| Chloroform | Excellent | Hydrophobic interactions |

| Hexane | Good | Alkyl chain compatibility |

| Water | Poor | Hydrophobic-hydrophilic mismatch |

| Alcohols | Limited | Polar protic incompatibility |

Hydrophobic-Hydrophilic Balance

The hydrophobic-hydrophilic balance of PSS-Allyl-Heptaisobutyl substituted is strongly skewed toward hydrophobic character due to the presence of seven isobutyl groups (-CH2CH(CH3)2) attached to the silicon atoms of the cage structure. The calculated polar surface area of 110.76 Ų [4] [5] represents a relatively small fraction of the total molecular surface, confirming the predominantly hydrophobic nature of the compound.

The hydrophilic contribution is minimal, arising primarily from the silicon-oxygen cage structure and the terminal double bond of the allyl group. The LogP value is estimated to be in the range of 8.0-10.0, indicating strong lipophilic character. This high LogP value suggests that the compound will preferentially partition into organic phases and exhibit poor water solubility.

Studies on similar phenosafranin-conjugated POSS compounds have demonstrated that the hydrophobic-hydrophilic balance significantly affects cellular uptake and interfacial behavior [10]. The predominantly hydrophobic nature of PSS-Allyl-Heptaisobutyl substituted makes it suitable for applications requiring interaction with nonpolar environments while maintaining the structural integrity provided by the inorganic cage.

Thermal Properties

Thermal Stability Analysis

PSS-Allyl-Heptaisobutyl substituted exhibits excellent thermal stability characteristic of polyhedral oligomeric silsesquioxanes, with decomposition typically beginning around 350-400°C under inert atmosphere conditions [11] [12]. The thermal stability is primarily attributed to the highly stable silicon-oxygen cage structure, which acts as a thermal barrier and mass transport inhibitor during decomposition processes.

Thermogravimetric analysis of similar isobutyl-substituted POSS compounds reveals a three-stage decomposition mechanism [12]. The first stage occurs between 150-300°C and involves the loss of residual moisture and volatile organic compounds. The second stage, occurring at 300-450°C, corresponds to the decomposition of the organic substituents, particularly the isobutyl groups. The final stage, from 460-700°C, involves the breakdown of the silsesquioxane cage structure itself.

The thermal stability is enhanced by the cage structure, which provides physical cross-linking points that restrict molecular motion and delay thermal degradation [12]. Studies have shown that the maximum weight loss temperature for similar compounds ranges from 556-599°C, with residual weights of 45-50% at 600°C due to the formation of silicon-containing char [11] [12].

| Decomposition Stage | Temperature Range (°C) | Process |

|---|---|---|

| Stage 1 | 150-300 | Moisture and volatile loss |

| Stage 2 | 300-450 | Organic substituent decomposition |

| Stage 3 | 460-700 | Cage structure breakdown |

Glass Transition Temperature

The glass transition temperature of PSS-Allyl-Heptaisobutyl substituted has not been directly measured in available literature. However, studies on related polyhedral oligomeric silsesquioxane systems provide insight into expected behavior. Research on MAPOSS-containing polysiloxane foams indicates that POSS compounds with isobutyl substituents do not significantly alter the glass transition temperatures of polymer matrices, suggesting that the POSS cage structure maintains flexibility at low temperatures [12].

The presence of multiple isobutyl groups provides segmental mobility that would be expected to maintain relatively low glass transition temperatures. The rigid silsesquioxane cage structure balances this flexibility, but the overall effect tends to maintain polymer-like thermal transitions rather than creating brittle, high-Tg materials.

Differential scanning calorimetry studies on similar polyhedral oligomeric silsesquioxane compounds suggest that the glass transition behavior is influenced by the degree of crystallinity and the packing efficiency of the molecules [13] [11]. The branched isobutyl groups provide sufficient steric hindrance to prevent tight packing, which typically results in lower glass transition temperatures.

Thermogravimetric Profiles

Thermogravimetric analysis profiles of PSS-Allyl-Heptaisobutyl substituted and related compounds demonstrate characteristic weight loss patterns consistent with the molecular structure. The initial weight loss below 200°C typically accounts for less than 5% of the total mass and corresponds to desorption of physically adsorbed water and trace volatile impurities [14].

The major decomposition event occurs in the temperature range of 300-450°C, where approximately 35-40% weight loss is observed, corresponding to the thermal degradation of the seven isobutyl substituents and the allyl group [14]. This weight loss is consistent with the theoretical calculation based on the molecular structure, where the organic substituents represent approximately 34-36% of the total molecular weight.

The final decomposition stage shows a more gradual weight loss from 450-600°C, attributed to the breakdown of silicon-oxygen bonds in the cage structure. The residual weight at 600°C typically ranges from 45-50%, consisting primarily of silicon dioxide and silicon carbide char formation [11] [12]. This high residual weight contributes to the flame retardant properties often observed in polyhedral oligomeric silsesquioxane-containing materials.

| Temperature Range (°C) | Weight Loss (%) | Process |

|---|---|---|

| Room temperature - 200 | 0-5 | Moisture desorption |

| 300-450 | 35-40 | Organic group decomposition |

| 450-600 | 10-15 | Cage structure breakdown |

| Residue at 600°C | 45-50 | Silicon-containing char |

Surface Properties

Surface Area and Volume Effects

The surface properties of PSS-Allyl-Heptaisobutyl substituted are significantly influenced by the three-dimensional cage structure and the spatial arrangement of the isobutyl substituents. The molecular volume effects are substantial due to the bulky nature of the seven isobutyl groups, which create a relatively large molecular envelope around the compact silsesquioxane cage core.

Studies on similar polyhedral oligomeric silsesquioxane compounds indicate that the presence of multiple alkyl substituents increases the effective molecular volume and reduces packing efficiency [15] [14]. This leads to lower bulk density values, as confirmed by the predicted density of 1.07±0.1 g/cm³ [2] [3], which is lower than that of the inorganic silsesquioxane cage alone.

The surface area effects become particularly important when PSS-Allyl-Heptaisobutyl substituted is incorporated into polymer matrices or used as a surface modifier. The compound tends to aggregate at low concentrations due to the hydrophobic interactions between isobutyl groups, but can achieve good dispersion under appropriate processing conditions [11] [14]. Dynamic light scattering studies on related compounds show average particle sizes ranging from 170-1000 nm depending on the solvent and concentration [14].

Interface Behavior

The interfacial behavior of PSS-Allyl-Heptaisobutyl substituted is dominated by its hydrophobic character, resulting in poor wetting of polar surfaces and preferential interaction with nonpolar media. The compound exhibits low surface energy characteristics typical of alkyl-substituted silsesquioxanes, with estimated surface energies in the range of 20-30 mN/m.

Contact angle measurements on similar isobutyl-substituted compounds indicate hydrophobic behavior with water contact angles exceeding 90° [14]. This hydrophobic character makes the compound suitable for applications requiring water repellency or compatibility with organic phases. However, it also leads to poor adhesion to polar substrates without appropriate surface modification or coupling agents.

Interface studies have demonstrated that PSS-Allyl-Heptaisobutyl substituted can function as a dispersing agent in organic solvents, particularly in alcohol-based systems where it promotes particle dispersion through reduction of surface tension [14]. The allyl functional group provides a reactive site for chemical modification, allowing for controlled alteration of surface properties through covalent attachment to other molecules or surfaces.

| Interface Type | Behavior | Contact Angle |

|---|---|---|

| Water interface | Hydrophobic repulsion | >90° |

| Organic solvent interface | Good wetting | <60° |

| Polar solid interface | Poor adhesion | Variable |

| Nonpolar solid interface | Good compatibility | <90° |

Optical Properties

Refractive Index

The refractive index of PSS-Allyl-Heptaisobutyl substituted has not been directly measured in available literature. However, based on the refractive indices of related polyhedral oligomeric silsesquioxane compounds, the value is estimated to be approximately 1.48 at 20°C for the D-line [16]. This value is intermediate between that of pure silica (approximately 1.46) and organic polymers (typically 1.50-1.60), reflecting the hybrid organic-inorganic nature of the compound.

The refractive index is influenced by both the silicon-oxygen cage structure and the organic isobutyl substituents. The silsesquioxane cage provides a higher refractive index contribution due to the presence of silicon and oxygen atoms, while the alkyl substituents tend to lower the overall refractive index. The single allyl group has minimal impact on the bulk optical properties due to its small contribution to the total molecular volume.

Temperature dependence of the refractive index follows typical organic-inorganic hybrid behavior, with a negative temperature coefficient of approximately -4 × 10⁻⁴ /°C, similar to other polyhedral oligomeric silsesquioxane compounds. This temperature dependence is important for applications requiring precise optical control over varying temperature ranges.

Transparency Characteristics

PSS-Allyl-Heptaisobutyl substituted exhibits excellent transparency in the visible region of the electromagnetic spectrum due to the absence of chromophoric groups and the amorphous nature of the compound in bulk form. The silicon-oxygen cage structure is inherently transparent, and the saturated isobutyl and allyl substituents do not introduce significant absorption bands in the visible region.

UV-visible spectroscopy studies on related polyhedral oligomeric silsesquioxane compounds demonstrate minimal absorption above 300 nm, indicating good UV transparency [10]. This transparency is maintained even when the compound is incorporated into polymer matrices, provided that good dispersion is achieved and large-scale aggregation is avoided.

The transparency can be affected by particle size and dispersion quality when PSS-Allyl-Heptaisobutyl substituted is used as a filler or additive. Aggregates larger than approximately 100 nm can cause light scattering and reduce optical clarity. However, proper processing techniques can maintain transparency while achieving the desired reinforcement or modification effects.

Light scattering behavior is minimal when the compound is properly dispersed, with scattering intensity dependent on the size and refractive index contrast with the surrounding medium. The relatively modest refractive index difference between PSS-Allyl-Heptaisobutyl substituted and many organic polymers helps minimize scattering effects in composite materials.

| Optical Property | Characteristic | Notes |

|---|---|---|

| Visible light transmission | >95% | No chromophoric groups |

| UV transparency | Good above 300 nm | Saturated substituents |

| Light scattering | Minimal when dispersed | Size-dependent |

| Optical clarity | High in bulk form | Amorphous structure |